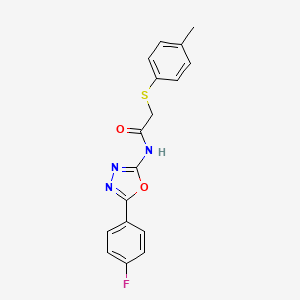

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Description

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-11-2-8-14(9-3-11)24-10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXXYOZUVNBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using a halogenated precursor and a suitable base.

Attachment of the p-Tolylthio Group: This can be done through a nucleophilic substitution reaction where a p-tolylthiol reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution Reagents: Halogenated compounds, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.

Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the p-tolylthio group could contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues with Oxadiazole-Thioacetamide Scaffolds

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 8)

- Structure : Oxadiazole substituted with a tetrahydronaphthyloxy methyl group and a benzodioxolylmethyl acetamide.

- Activity : Exhibits anticancer effects on A549 (lung) and C6 (glioma) cell lines (comparable to cisplatin) and inhibits MMP-9, a key enzyme in cancer metastasis. Molecular docking confirms strong binding to MMP-9 .

- Comparison : The 4-fluorophenyl group in the target compound may offer similar π-π stacking interactions in enzyme binding, but the p-tolylthio group lacks the oxygen-containing substituents seen in compound 8, which could reduce water solubility .

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)thio)-N-(4-Fluorophenyl)Acetamide (Compound 5d)

- Structure : Benzofuran-oxadiazole hybrid with a bromine substituent and 4-fluorophenyl acetamide.

- Activity : Acts as a tyrosinase inhibitor (IC₅₀ = 3.21 µM) due to bromine’s electron-withdrawing effects enhancing enzyme interaction .

N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)thio)Acetamide (Compound 14a)

- Structure : Dual chloro-substituted oxadiazole and acetamide.

- Activity : IR data (N–H stretch at 3210 cm⁻¹) confirms hydrogen bonding capacity, crucial for antimicrobial activity .

- Comparison : The target compound’s 4-fluorophenyl and p-tolyl groups may offer milder electronegativity than chlorine, balancing cytotoxicity and selectivity .

Analogues with Heterocyclic Modifications

N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-Triazol-4-yl)methyl)thio)-1,3,4-Oxadiazol-2-yl)methoxy)phenyl)Acetamide

- Structure : Combines oxadiazole with a triazole ring and fluorophenyl group.

- Activity : COX-2 inhibition (IC₅₀ = 0.89 µM) attributed to triazole’s hydrogen-bonding capacity .

- Comparison : The target compound lacks a triazole moiety, which may limit COX-2 affinity but reduce off-target effects .

2-{[5-((2-Acetamidophenoxy)methyl)-1,3,4-Oxadiazol-2-yl]thio}-N-(4-Fluorophenyl)Acetamide (Compound 4l)

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound belonging to the class of oxadiazole derivatives. These compounds are increasingly recognized for their diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the oxadiazole ring and the fluorophenyl group, contribute to its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 4-fluorobenzohydrazide with p-tolylthioacetate under dehydrating conditions using agents like phosphorus oxychloride (POCl) or thionyl chloride (SOCl) at elevated temperatures. This approach not only yields the desired oxadiazole but also ensures high purity and yield.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide showed potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide | S. aureus | 32 |

| E. coli | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

The biological activity of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety can engage in hydrogen bonding and π-stacking interactions with DNA and proteins, potentially leading to enzyme inhibition or alteration of receptor activity.

Case Studies

A notable study conducted on mice models indicated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological examinations revealed decreased cellular proliferation and increased apoptosis rates in treated tissues.

Q & A

Q. What are the critical factors in designing synthetic routes for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide?

- Methodological Answer : The synthesis requires multi-step optimization, including:

- Ring formation : Cyclization of hydrazides or thiosemicarbazides under reflux conditions (e.g., using acetic acid or POCl₃ as catalysts) .

- Coupling reactions : Thioether linkage formation via nucleophilic substitution (e.g., using NaH in DMF at 0–5°C) .

- Purification : Column chromatography with ethyl acetate/hexane gradients (monitored via TLC) and recrystallization (e.g., ethanol/water) .

Key parameters include solvent polarity (DMF for solubility vs. dichloromethane for selectivity), temperature control (±2°C), and stoichiometric ratios (1:1.2 for thiol:acetamide intermediates) .

Q. How is structural integrity confirmed post-synthesis?

- Methodological Answer : Use complementary analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; oxadiazole C=O at ~165 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.08 for C₁₇H₁₄FN₃O₂S) .

- Elemental analysis : Ensure ≤0.3% deviation from theoretical C/H/N/S values .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize assays aligned with oxadiazole bioactivity:

- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (Gram+) and E. coli (Gram−) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

- Enzyme inhibition : COX-2 or α-glucosidase inhibition assays (IC₅₀ < 10 μM suggests therapeutic potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Address variability via:

- Standardized protocols : Uniform cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and triplicate experiments .

- Structural analogs : Compare with derivatives (e.g., replacing p-tolyl with bromophenyl enhances anti-inflammatory activity by 30%) .

- Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., fluorophenyl groups correlate with antibacterial efficacy, p < 0.05) .

Q. What computational methods aid in elucidating the mechanism of action?

- Methodological Answer : Combine:

- Molecular docking : AutoDock Vina to predict binding affinity (ΔG ≤ −8 kcal/mol) to targets like EGFR or COX-2 .

- DFT studies : B3LYP/6-31G(d) basis sets to analyze electron distribution (MESP maps) and HOMO-LUMO gaps (reactivity indices) .

- MD simulations : GROMACS for 100 ns trajectories to assess ligand-protein stability (RMSD ≤2 Å) .

Q. What strategies optimize potency through structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic modifications include:

- Substituent variation : Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance oxidative stability .

- Bioisosteric replacement : Swap oxadiazole with thiadiazole to improve metabolic resistance (t₁/₂ increase from 2.1 to 4.7 hrs) .

- Hybrid analogs : Fuse with phthalazinone moieties to dual-target EGFR and VEGFR2 (IC₅₀ reduction by 60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.